2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene
Description
Significance of Chromene and Oxireno[c]chromene Core Structures in Organic and Medicinal Chemistry
The chromene, or benzopyran, scaffold is a privileged structure in drug discovery, consisting of a benzene (B151609) ring fused to a pyran ring. researchgate.net This core is integral to a vast number of natural products, including alkaloids, flavonoids, and tocopherols. researchgate.net The inherent bioactivity of the chromene nucleus has spurred extensive research, revealing a wide spectrum of pharmacological properties. Derivatives have been shown to possess anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and antioxidant activities. researchgate.netresearchgate.net The lipophilic nature of the benzopyran structure is thought to facilitate passage across cell membranes, enhancing its potential as a pharmacophore. researchgate.net
The introduction of an oxirane (epoxide) ring fused to the chromene backbone creates the oxireno[c]chromene scaffold. This modification is significant as epoxides are versatile synthetic intermediates. The strained three-membered ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups and the construction of more complex molecules. In medicinal chemistry, the epoxide moiety can act as a pharmacophore, potentially interacting with biological targets. The stereochemistry of the oxirane ring is often crucial for biological activity, making the enantioselective synthesis of oxireno[c]chromenes a key area of research. These epoxides serve as important chiral building blocks for the synthesis of bioactive compounds, such as potassium-channel openers. nih.gov
Overview of 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene within the Oxireno[c]chromene Family
2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene is a specific derivative within the oxireno[c]chromene family. Structurally, it is the epoxide of 2,2-dimethyl-2H-chromene. nih.goviitm.ac.in Its chemical formula is C₁₁H₁₂O₂ with a molecular weight of 176.21 g/mol . scbt.com This compound is primarily recognized in academic research as a product of the epoxidation of its parent chromene, a reaction that has been a model for testing and developing new stereoselective oxidation catalysts. iitm.ac.inscite.ai
The significance of 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene lies in its role as a chiral intermediate. The synthesis of this compound, particularly its enantiomerically pure forms, is of interest for the subsequent synthesis of more complex, biologically active molecules. For instance, the diol formed from the opening of the epoxide ring is a potential precursor for potassium-channel activators. nih.gov Research has focused on achieving high yields and high enantiomeric excess (ee) in its synthesis through both chemical catalysts and microbial biotransformation. nih.goviitm.ac.in
Table 1: Enantioselective Epoxidation of 2,2-dimethyl-2H-chromene This table presents data from a study on the asymmetric epoxidation of 2,2-dimethyl-2H-chromene using different chiral Mn(III) salen catalysts.
| Catalyst | Configuration | Time (h) | Conversion (%) | Enantiomeric Excess (ee) (%) |
| 1 | S,S | 3.5 | >99 | 81 |
| 2 | R,R | 9.5 | >99 | 75 |
Data sourced from Catalysis Eprints database. iitm.ac.in
Historical Context of Oxireno[c]chromene Synthesis and Exploration
The synthesis of chromenes and their derivatives has been a subject of organic chemistry for over a century. Early methods often involved condensation reactions to construct the pyran ring onto a phenolic precursor. The development of synthetic routes has evolved to include more efficient and versatile methods, such as microwave-assisted synthesis and multi-component reactions. researchgate.netnih.gov
The specific synthesis of oxireno[c]chromenes is intrinsically linked to the history of alkene epoxidation, a fundamental transformation in organic synthesis. The Prilezhaev reaction, using peroxy acids, was an early method for this conversion. A major breakthrough in the field was the development of catalytic, asymmetric epoxidation methods, such as the Sharpless, Jacobsen-Katsuki, and Shi epoxidations. organic-chemistry.org These methods provided access to chiral epoxides with high enantioselectivity, which was a critical advance for medicinal chemistry.
The exploration of oxireno[c]chromenes has largely been driven by the application of these advanced epoxidation techniques to chromene substrates. Research in the late 20th and early 21st centuries demonstrated that chromenes are excellent substrates for asymmetric epoxidation. iitm.ac.inscite.ai Studies have detailed the use of various catalytic systems, including chiral manganese(III) salen complexes and microbial enzymes, to produce enantiomerically enriched 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene and its analogues. nih.goviitm.ac.in This historical progression highlights a shift from simple synthesis to highly controlled, stereoselective transformations, enabling the use of these compounds as valuable chiral building blocks in the synthesis of complex molecules.
Properties
IUPAC Name |
2,2-dimethyl-1a,7b-dihydrooxireno[2,3-c]chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)10-9(12-10)7-5-3-4-6-8(7)13-11/h3-6,9-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWDPRJZZIUQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(O2)C3=CC=CC=C3O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2,2 Dimethyl 1a,7b Dihydro 2h Oxireno C Chromene and Its Precursors
Synthesis of Key 2,2-dimethyl-2H-chromene Intermediatesmsu.edursc.org
The 2H-chromene framework is a significant structural motif found in a wide array of natural products and biologically active compounds. msu.eduresearchgate.net Consequently, numerous synthetic methodologies have been developed to access these structures, particularly the 2,2-disubstituted variants. msu.eduresearchgate.net
Historically, the synthesis of 2,2-dimethyl-2H-chromenes has been dominated by two principal methods. clockss.orgresearchgate.net The most widely used conventional approach is the acid-catalyzed dehydration of 2,2-dimethyl-4-hydroxychromans. clockss.org These precursor alcohols are readily prepared by the reduction of the corresponding 2,2-dimethyl-4-chromanones using reagents like sodium borohydride. clockss.org
Another classical and broadly applied method is the thermal rearrangement of phenyl propargyl ethers. clockss.orgresearchgate.net This reaction proceeds through a Claisen rearrangement followed by a cyclization step to furnish the chromene ring. Additionally, the reaction of phenols with 3-hydroxyisovaleraldehyde dimethyl acetal (B89532) or 3-methylcrotonaldehyde, catalyzed by pyridine (B92270), provides another route to these compounds. rsc.org
To improve efficiency and reaction times, modern synthetic methods have incorporated microwave assistance. nih.govresearchgate.netnih.gov A notable one-pot, microwave-assisted reaction has been developed for synthesizing angular 2,2-dimethyl-2H-chromone containing compounds, which are key intermediates for various bioactive molecules. nih.gov This method dramatically reduces the reaction time from multiple days to just a few hours while often improving yields compared to conventional heating. nih.gov For instance, the reaction of 1-(2,4-dihydroxyphenyl)ethanone with 4,4-dimethoxy-2-methyl-2-butanol (B1598971) in pyridine under microwave irradiation at 220 °C for 4 hours yields the desired product more efficiently than the conventional method which requires 48 hours at 140 °C. nih.gov
| Method | Temperature | Time | Yield (Angular Product) | Yield (By-product) |
|---|---|---|---|---|
| Conventional | 140 °C | 48 hours | 38% | 6.4% |
| Microwave-Assisted | 220 °C | 4 hours | Improved Yields | - |
A variety of transition metals have been employed to catalyze the synthesis of 2H-chromenes. msu.eduresearchgate.net These methods often involve ring-closing strategies that leverage the unique reactivity of the metal catalysts. msu.edu
Palladium Catalysis : A proficient method for synthesizing substituted 2H-chromenes involves a palladium-catalyzed C-H activation followed by a 6π-electrocyclization aromatization sequence. nih.gov
Cobalt Catalysis : Cobalt(II)-porphyrin complexes can catalyze the reaction between salicyl-N-tosylhydrazones and terminal alkynes. The proposed mechanism proceeds through a metallo-radical intermediate, leading to an ortho-quinone methide which then undergoes a sigmatropic ring-closing reaction. msu.edu
Gold Catalysis : Gold catalysts, such as Ph3PAuNTf2, have been used to synthesize 2H-chromenes from propargyl aryl ethers. This method is versatile and provides good to high yields with a range of electron-rich and electron-deficient substrates. msu.edu
Nickel Catalysis : Inexpensive nickel catalysts can be used under base-free conditions to couple boronic acids with 2-ethoxy-2H-chromenes, enabling access to a variety of 2-substituted-2H-chromenes. organic-chemistry.org
While rhodium catalysis is a prominent strategy in organic synthesis, specific examples for 2,2-disubstituted 2H-chromenes are part of the broader landscape of transition metal-catalyzed approaches.
Metal-free catalytic systems provide an alternative to transition-metal-based methods, preventing potential metal contamination of the final products. nih.gov Both Brønsted and Lewis acids and bases are effective in promoting 2H-chromene synthesis. msu.eduresearchgate.net For example, ytterbium triflate, a Lewis acid, has been used to catalyze the two-step synthesis of 2,2-dimethyl-2H-chromenes from salicylaldehydes and 2-methylpropene, although yields are moderate. msu.edu Organocatalytic approaches, such as the use of l-proline (B1679175) derivatives, can facilitate asymmetric tandem oxa-Michael-Henry reactions of salicylaldehydes with nitroalkenes to produce chiral 3-nitro-2H-chromenes with excellent enantioselectivity. organic-chemistry.org Similarly, lithium selenolates have been shown to catalyze intramolecular Rauhut–Currier reactions to form the chromene ring. nih.gov
A novel and efficient strategy for synthesizing highly functionalized 2,2-disubstituted 2H-chromenes is the P(NMe2)3-mediated reductive intramolecular annulation of benzoylformates that are tethered to a trisubstituted alkene unit. acs.orgnih.gov This reaction demonstrates a broad substrate scope and high efficiency. acs.org The proposed mechanism involves a cascade of reactions: an initial alkene isomerization, followed by the formation of a vinyl ortho-quinone methide intermediate, which then undergoes a 6π-electrocyclization to form the final 2,2-disubstituted 2H-chromene product. acs.orgresearchgate.net
Epoxidation Methodologies for 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene Formationmdpi.comiitm.ac.in
The final step in the synthesis is the epoxidation of the C3-C4 double bond of the 2,2-dimethyl-2H-chromene precursor. This transformation can be achieved using various oxidizing agents and catalytic systems, including methods that allow for high stereoselectivity.
Manganese-Catalyzed Asymmetric Epoxidation : Chiral manganese complexes are effective catalysts for the asymmetric epoxidation of chromene derivatives. mdpi.comiitm.ac.in One system utilizes bis-amino-bis-pyridine manganese complexes with sodium percarbonate as an environmentally benign oxidant. mdpi.com This method has been applied to the epoxidation of 2,2-dimethyl-2H-chromene-6-carbonitrile, a precursor for the antihypertensive agent levcromakalim, achieving a 99% yield and 95% enantiomeric excess (ee). mdpi.com Another approach employs chiral Mn(III) salen catalysts with sodium hypochlorite (B82951) (NaOCl) as the oxidant, also achieving high conversions (>99%) and excellent enantioselectivity (98-99% ee) for substrates like 6-cyano-2,2-dimethylchromene. iitm.ac.in
Microbial Epoxidation : Biocatalytic methods offer a stereoselective route to the epoxide. Several microbial cultures, including Corynebacterium sp. and Mortierella ramanniana, can catalyze the transformation of 2,2-dimethyl-2H-1-benzopyran-6-carbonitrile into the corresponding (3S,4S)-epoxide, which is then hydrolyzed to a trans-diol. nih.gov This biological approach can achieve high yields (up to 76%) and excellent optical purity (up to 96%). nih.gov
| Substrate | Catalyst System | Oxidant | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 2,2-dimethyl-2H-chromene-6-carbonitrile | Bis-amino-bis-pyridine Manganese Complex | Sodium Percarbonate | 99% | 95% | mdpi.com |
| 6-cyano-2,2-dimethylchromene | Chiral Mn(III) Salen Complex | NaOCl (pH 11.3) | >99% | 99% | iitm.ac.in |
| 2,2-dimethyl-2H-1-benzopyran-6-carbonitrile | Mortierella ramanniana (cells) | - (Biocatalysis) | 76% (of trans-diol) | 96% (of trans-diol) | nih.gov |
Stoichiometric Epoxidation Reagents (e.g., m-CPBA, Dimethyldioxirane)
Stoichiometric epoxidation reagents are widely employed for the direct oxidation of alkenes to epoxides. Among these, meta-chloroperoxybenzoic acid (m-CPBA) and dimethyldioxirane (B1199080) (DMD) are two of the most common and effective reagents for this transformation.
meta-Chloroperoxybenzoic Acid (m-CPBA): This peroxyacid is a commercially available and relatively stable crystalline solid, making it a convenient choice for laboratory-scale synthesis. masterorganicchemistry.com The epoxidation with m-CPBA proceeds through a concerted mechanism, often referred to as the "butterfly" transition state, where the oxygen atom is transferred from the peroxyacid to the alkene in a single step. imist.ma This mechanism ensures that the stereochemistry of the alkene is retained in the epoxide product, a process known as syn-addition. masterorganicchemistry.com The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) (DCM) at or below room temperature. wpmucdn.com The acidic nature of the m-CPBA and its byproduct, meta-chlorobenzoic acid, can sometimes lead to the opening of sensitive epoxides. orgsyn.org To mitigate this, the reaction is often performed in the presence of a buffer, such as sodium bicarbonate. wpmucdn.com
Dimethyldioxirane (DMD): As a neutral and highly reactive three-membered cyclic peroxide, DMD offers a milder alternative to peroxyacids for epoxidation. wpmucdn.com It is typically prepared in situ or used as a dilute solution in acetone (B3395972), generated from the reaction of acetone with potassium peroxymonosulfate (B1194676) (Oxone®). wpmucdn.com The primary advantage of DMD is that the only byproduct of the oxidation is acetone, which is volatile and easily removed, simplifying product purification. wpmucdn.com DMD is known for its high reactivity and efficiency, often providing higher yields than m-CPBA, especially for acid-sensitive substrates. orgsyn.org The epoxidation with DMD is also stereospecific and occurs under neutral conditions, preventing acid-catalyzed side reactions. orgsyn.org
| Reagent | Substrate | Solvent | Conditions | Yield | Reference |
| m-CPBA | Cyclohexene | Dichloromethane | Room Temperature | ~75% | wpmucdn.com |
| DMD | trans-Stilbene | Acetone | Room Temperature | 95% | orgsyn.org |
Catalytic Asymmetric Epoxidation (e.g., Jacobsen's Catalyst)
The development of catalytic asymmetric epoxidation methods has been a significant advancement in synthetic organic chemistry, allowing for the enantioselective synthesis of chiral epoxides. The Jacobsen-Katsuki epoxidation, which employs a chiral manganese(III)-salen complex known as Jacobsen's catalyst, is a prominent example of such a system. rsc.orgresearchgate.net This method is particularly effective for the enantioselective epoxidation of unfunctionalized cis-alkenes. rsc.org
The active catalytic species is a manganese(V)-oxo complex, which is generated from the Mn(III) precursor by a stoichiometric oxidant, commonly sodium hypochlorite (bleach). nih.gov The chiral salen ligand, derived from a C2-symmetric 1,2-diamine, creates a chiral environment around the manganese center, directing the oxygen transfer to one face of the prochiral alkene over the other. researchgate.net The bulky substituents on the salicylaldehyde (B1680747) portion of the ligand play a crucial role in enhancing the enantioselectivity by sterically blocking certain approaches of the substrate to the metal-oxo intermediate. researchgate.net
The reaction is typically performed under biphasic conditions, often in the presence of an axial donor ligand like 4-phenylpyridine (B135609) N-oxide (PPNO), which can improve the catalyst's stability and turnover number. nih.gov The Jacobsen epoxidation has been successfully applied to the synthesis of optically active epoxides of various 2,2-dimethyl-2H-chromene derivatives, achieving high enantiomeric excesses (ee). figshare.com
Influence of Substrate Substitution on Epoxidation Regio- and Stereoselectivity
The electronic and steric properties of substituents on the 2,2-dimethyl-2H-chromene scaffold can significantly influence the outcome of the epoxidation reaction, affecting both the reaction rate and the stereoselectivity.
In the context of the Jacobsen asymmetric epoxidation, the electronic nature of substituents on the aromatic ring of the chromene has a pronounced effect on the enantioselectivity. For instance, the presence of an electron-withdrawing group, such as a cyano (-CN) group at the 6-position, has been shown to lead to exceptionally high enantiomeric excesses (up to 99% ee). figshare.com In contrast, while still effective, substrates with electron-donating groups may result in slightly lower, though still synthetically useful, enantioselectivities. This suggests that the electronic properties of the substrate play a key role in the substrate-catalyst interactions that govern the stereochemical outcome.
The following table summarizes the results of the Jacobsen epoxidation for differently substituted 2,2-dimethyl-2H-chromenes, highlighting the impact of the substituent on the enantiomeric excess of the resulting epoxide.
| Substrate | Catalyst | Oxidant | Enantiomeric Excess (ee) | Yield | Reference |
| 6-cyano-2,2-dimethyl-2H-chromene | (R,R)-Jacobsen's Catalyst | NaOCl | >99% | >99% | figshare.com |
| 2,2-dimethyl-2H-chromene | (R,R)-Jacobsen's Catalyst | NaOCl | 86% | >99% | figshare.com |
| 6-methoxy-2,2-dimethyl-2H-chromene | (R,R)-Jacobsen's Catalyst | NaOCl | 78% | >99% | figshare.com |
From a regioselectivity perspective, in substrates containing multiple double bonds, the more electron-rich double bond is generally epoxidized preferentially. The double bond in the pyran ring of the 2,2-dimethyl-2H-chromene system is inherently electron-rich due to the adjacent oxygen atom, making it the primary site of attack for electrophilic epoxidizing agents.
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of chemical reactions to achieve efficient and environmentally benign synthetic routes. In the context of epoxidation, a widely explored chemoenzymatic approach involves the use of lipases to generate a peroxycarboxylic acid in situ, which then acts as the oxidant for the alkene. psu.edu
This process, often referred to as the Prilezhaev epoxidation, typically utilizes a lipase, such as that from Candida antarctica (Novozym 435), to catalyze the perhydrolysis of a carboxylic acid with hydrogen peroxide. researchgate.net The resulting peroxy acid then epoxidizes the alkene in the same reaction vessel. This method avoids the need to handle potentially unstable pre-formed peroxyacids and often proceeds under mild conditions. psu.edu
While this chemoenzymatic strategy has been successfully applied to a variety of alkenes, including fatty acids, terpenes, and other electron-rich olefins, its specific application to the synthesis of 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene has not been extensively reported in the readily available literature. However, given the electron-rich nature of the double bond in the 2,2-dimethyl-2H-chromene precursor and the broad substrate scope of lipase-mediated epoxidation, it represents a potentially viable and "green" alternative to traditional chemical methods. figshare.com Flavonoids, which share some structural similarities with chromenes, have been subjected to enzymatic oxidation, indicating the potential for enzymes to interact with this class of compounds. nih.gov Further research in this area could lead to the development of efficient and sustainable chemoenzymatic routes for the synthesis of the target epoxide and its derivatives.
Reaction Mechanisms and Mechanistic Studies
Proposed Mechanisms for 2,2-dimethyl-2H-chromene Formation
The synthesis of the precursor, 2,2-dimethyl-2H-chromene, can be achieved through various methods, each with a distinct proposed mechanism.
One prominent method involves a cobalt-catalyzed reaction between salicyl-N-tosylhydrazones and terminal alkynes. uva.nl The proposed mechanism proceeds via a metallo-radical activation of the tosylhydrazone by a cobalt(II) complex, which generates a Co(III)-carbene radical intermediate. uva.nlmsu.edu This is followed by the radical addition of a terminal alkyne to produce a salicyl-vinyl radical intermediate. A subsequent hydrogen atom transfer (HAT) from the phenolic hydroxyl group to the vinyl radical leads to the formation of an ortho-quinone methide intermediate, which then undergoes an endo-cyclic, sigmatropic ring-closing reaction to yield the final 2H-chromene product. uva.nl
Another approach is the electrophilic cyclization of substituted propargylic aryl ethers. organic-chemistry.org Reagents such as iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) can induce a mild cyclization to produce the 2H-chromene skeleton in excellent yields. organic-chemistry.org The reaction is believed to proceed through the formation of a vinyl-cation intermediate, which is then attacked by the phenolic oxygen.
Additionally, intramolecular cyclization reactions, such as the Rauhut–Currier reaction catalyzed by lithium selenolates, have been employed. acs.org In this mechanism, the nucleophilic catalyst adds to one of the double bonds of an α,β-unsaturated carbonyl compound, forming an enolate. This enolate then attacks the second α,β-unsaturated system within the same molecule to forge the chromene ring. acs.org The regioselectivity of this cyclization is highly dependent on the electronic and steric nature of the substituents on the starting material. acs.org
Stereochemical Aspects of Epoxidation and Ring Formation
The conversion of 2,2-dimethyl-2H-chromene to 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene is an epoxidation reaction, and its stereochemical outcome is of significant interest. The formation of the three-membered oxirene (B85696) ring can be controlled to favor a specific enantiomer through asymmetric epoxidation techniques.
Chiral manganese(III) salen complexes have proven effective as catalysts for the enantioselective epoxidation of various chromenes, including 2,2-dimethyl-2H-chromene. iitm.ac.in When using these catalysts, the stereochemistry of the resulting epoxide is dictated by the chirality of the catalyst. For instance, a catalyst with an (S,S) configuration predominantly yields the (S,S) epoxide, while an (R,R) catalyst produces the (R,R) epoxide. iitm.ac.in High enantiomeric excesses (ee) can be achieved, demonstrating a significant degree of stereochemical control during the formation of the oxirene ring. iitm.ac.in
| Substrate | Catalyst Configuration | Enantiomeric Excess (ee) |
| 2,2-dimethylchromene | (S,S) | 81% |
| 6-cyano-2,2-dimethylchromene | (S,S) | 98% |
| 6-cyano-2,2-dimethylchromene | (R,R) | 99% |
| 6-methoxy-2,2-dimethylchromene | (S,S) | 87% |
This table summarizes the enantiomeric excess achieved in the epoxidation of various chromene derivatives using chiral Mn(III) salen catalysts. Data sourced from iitm.ac.in.
Microbial epoxidation offers another route for stereoselective synthesis. Certain microbial cultures, such as Corynebacterium sp. and Mortierella ramanniana, can catalyze the transformation of 2,2-dimethyl-2H-chromene derivatives into the corresponding (3S,4S)-epoxide with high optical purity. nih.gov This biotransformation is highly stereoselective and can produce the target epoxide in significant yields. nih.gov
Nucleophilic Ring-Opening Reactions of the Oxirene Moiety
The oxirene (epoxide) ring of 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene is highly susceptible to nucleophilic attack. This reactivity is primarily driven by the substantial ring strain inherent in the three-membered ring, which is relieved upon opening. lumenlearning.comlibretexts.org These reactions can proceed through different mechanisms depending on the reaction conditions (acidic or basic/neutral) and the nature of the nucleophile. libretexts.orgyoutube.com
The regioselectivity of the nucleophilic attack is a critical aspect of the epoxide's reactivity and is dictated by the reaction conditions.
Under Basic or Neutral Conditions: With strong nucleophiles (e.g., OH⁻, RO⁻, Grignard reagents), the reaction proceeds via an Sₙ2 mechanism. libretexts.orgyoutube.com The nucleophile attacks the least sterically hindered electrophilic carbon of the epoxide. libretexts.orgyoutube.comyoutube.com This pathway is favored because there is no prior activation of the epoxide oxygen, and steric accessibility is the dominant factor. youtube.com
Under Acidic Conditions: In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring toward attack by even weak nucleophiles (e.g., H₂O, ROH). libretexts.orgchemistrysteps.com The reaction mechanism is considered a hybrid between Sₙ1 and Sₙ2. lumenlearning.comchemistrysteps.com The C-O bonds begin to break, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon. chemistrysteps.com Consequently, the nucleophile preferentially attacks the more substituted carbon atom. libretexts.orgyoutube.com
The ring-opening of the oxirene moiety invariably leads to the formation of 1,2-difunctionalized chroman derivatives. The specific functional groups introduced at the C3 and C4 positions of the chroman skeleton depend on the nucleophile used in the reaction.
For example, acid- or base-catalyzed hydrolysis (using water as the nucleophile) of the epoxide yields a 1,2-diol, specifically 3,4-dihydroxy-2,2-dimethylchroman. nih.govlibretexts.org The microbial epoxidation of 6-cyano-2,2-dimethyl-2H-benzopyran followed by ring-opening results in the formation of (3S,4R)-trans-3,4-dihydro-3,4-dihydroxy-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile. nih.gov Similarly, using an alcohol as a nucleophile (alcoholysis) results in an alkoxy-alcohol, while hydrogen halides (HX) yield a halo-alcohol. libretexts.orgchemistrysteps.com These reactions provide a versatile method for introducing two different functional groups in a specific spatial arrangement on the chroman framework.
Nucleophilic ring-opening of epoxides is a stereospecific process. The Sₙ2-type mechanism, which is operative under basic conditions and characteristic of the acid-catalyzed pathway, involves a backside attack by the nucleophile relative to the C-O bond being broken. lumenlearning.comlibretexts.org This backside attack results in an inversion of the stereochemical configuration at the carbon atom being attacked. lumenlearning.comlibretexts.org
Given that the oxirene ring formation establishes a cis relationship between the oxygen and the chromene plane, the subsequent backside attack by a nucleophile leads to a trans arrangement of the two newly introduced functional groups (the nucleophile and the hydroxyl group). libretexts.org For instance, the hydrolysis of the epoxide results in the formation of a trans-diol. nih.govlibretexts.org This stereoselective outcome is a hallmark of epoxide chemistry and provides a reliable method for controlling the relative stereochemistry in the synthesis of 1,2-difunctionalized chroman derivatives.
Structural Modifications and Derivatization
Functionalization at Peripheral Positions of the Chromene and Oxireno[c]chromene Core
The functionalization of the 2,2-dimethyl-2H-chromene framework, the precursor to the oxireno[c]chromene core, is a well-established strategy for creating a diverse library of compounds. The oxireno[c]chromene core retains the fundamental chromene structure, albeit with an epoxide ring fused at the 3,4-position. Therefore, synthetic modifications on the chromene ring system are directly applicable.
Key positions on the chromene ring that are commonly targeted for functionalization include:
Position 6: This position is often used for introducing a variety of substituents. For instance, 2,2-dimethyl-2H-chromene-6-carbaldehyde serves as a versatile starting material for synthesizing N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]propan-2-amine through imine formation and subsequent reduction. nih.gov This demonstrates the accessibility of the C6 position for building more complex side chains.
Position 7: The 7-position is frequently hydroxylated, providing a reactive handle for further modifications. Williamson ether synthesis is a common method employed at this position. For example, reacting a 7-hydroxy-2H-chromene derivative with various α-halogen ketones allows for the introduction of diverse aryl and alkyl ketone moieties. researchgate.netnih.gov Additionally, the Newman-Kwart rearrangement has been utilized as a key step in the synthesis of 7-alkylthio-2,2-dimethyl-2H-chromenes, introducing sulfur analogues at this position. acs.org
Positions 3 and 8: The chromene core can also be substituted at other positions. Studies have shown the introduction of a methylacetate group at position 3 and a methyl group at position 8 of the 2H-chromene scaffold. researchgate.netnih.gov
Introduction of Diverse Chemical Moieties
A primary goal of derivatization is the introduction of specific chemical moieties to modulate the parent compound's characteristics. Various functional groups, including carbonitriles, trifluoromethyl, acetyl, and phosphate (B84403) groups, have been successfully incorporated into the chromene skeleton.
Carbonitrile Group: The carbonitrile moiety is often introduced at the 3-position of the chromene ring. The reaction of salicylic (B10762653) aldehydes with malononitrile (B47326) is a common route to produce 2-imino-2H-chromene-3-carbonitrile derivatives. nih.govrsc.orgsemanticscholar.org These reactions can proceed through one-pot or stepwise processes and can be influenced by conditions such as the presence of a catalyst or ultrasound activation. nih.govrsc.org
Trifluoromethyl Group: The trifluoromethyl (CF3) group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity. A method for the synthesis of 2-trifluoromethyl chromenes involves the cyclization of o-isopropenylphenols with trifluoroacetic anhydride. msu.edu This process proceeds through a sequential trifluoroacetylation and a double carbonyl-ene reaction. msu.edu
Acetyl and Related Groups: Acetyl-containing side chains can be introduced, particularly at the 7-position of the chromene ring. This is typically achieved by reacting a 7-hydroxychromene with an appropriate α-haloketone, such as 2-bromoacetophenone (B140003) or 2-bromo-4′-methylacetophenone, under basic conditions (e.g., K2CO3 in acetone). researchgate.netnih.gov
Phosphate Group: Phosphate esters and related phosphorus-containing moieties have been introduced into the closely related coumarin (B35378) (a chromen-2-one) scaffold. These syntheses often involve the reaction of a substituted azidocoumarin with trialkylphosphites or the reaction of a hydroxycoumarin with dialkyl phosphites. acs.org These methods lead to the formation of chromen phosphoramidates and chromen phosphoric triamide derivatives via the Staudinger reaction. acs.org
| Chemical Moiety | Position of Introduction | Key Reagents/Reaction Type | Reference |
|---|---|---|---|
| Carbonitrile (-CN) | C3 | Salicylic aldehyde + Malononitrile | nih.gov, rsc.org, semanticscholar.org |
| Trifluoromethyl (-CF3) | C2 | o-Isopropenylphenol + Trifluoroacetic anhydride | msu.edu |
| Acetyl (-COCH3) | C7 (via ether linkage) | 7-Hydroxychromene + 2-Bromoacetophenone | researchgate.net, nih.gov |
| Phosphate Ester | Various (on coumarin core) | Azidocoumarin + Trialkylphosphites | acs.org |
Synthesis of Chiral Derivatives and Enantiomeric Purity Assessment
The creation of chiral derivatives of 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene is of significant interest, as stereochemistry often plays a critical role in biological activity. The target compound is an epoxide of a 2,2-dimethyl-2H-chromene, making enantioselective epoxidation a direct and crucial route for its synthesis.
Chiral Synthesis:
Enantioselective Epoxidation: The most direct method to produce chiral 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene is the asymmetric epoxidation of the parent 2,2-dimethyl-2H-chromene. Chiral Manganese (III) salen complexes have proven to be effective catalysts for this transformation. iitm.ac.in Using these catalysts in the presence of an oxidant like buffered NaOCl and a proximal ligand such as pyridine (B92270) N-oxide, high conversions (>99%) and excellent enantiomeric excess (ee) have been achieved. iitm.ac.in For example, the epoxidation of 6-cyano-2,2-dimethylchromene using newly designed Mn(III) salen complexes with built-in phase-transfer capability resulted in ee values of 98-99%. iitm.ac.in Another study found that using an achiral Mn salen complex in the presence of the chiral amine (-)-sparteine (B7772259) could also induce enantioselectivity, reaching up to 73% ee. researchgate.net
Sharpless Asymmetric Dihydroxylation: An alternative approach to introduce chirality involves the Sharpless asymmetric dihydroxylation of the double bond in the chromene precursor. This method was successfully used in the total synthesis of stereoisomers of 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane. acs.org This reaction creates a chiral diol, which can then be further manipulated.
Enantiomeric Purity Assessment: Determining the enantiomeric purity of the synthesized chiral derivatives is a critical step. Several analytical techniques are employed for this purpose:
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for separating enantiomers and determining their ratios (enantiomeric excess). acs.orgiitm.ac.in
¹H NMR Spectroscopy with Chiral Solvating Agents: The enantiomeric purity of compounds, including epoxythymol derivatives, can be determined using ¹H NMR in the presence of a chiral solvating agent like (S)-BINOL. mdpi.com In this technique, the chiral agent interacts differently with each enantiomer, causing a separation of their respective signals in the NMR spectrum, which allows for quantification. mdpi.com
Mosher's Ester Analysis: This chemical derivatization method is used to determine the absolute configuration of chiral alcohols. By reacting the alcohol with a chiral Mosher's acid chloride, diastereomeric esters are formed which exhibit distinct NMR signals, allowing for the assignment of the absolute stereochemistry. acs.org
| Technique | Description | Achieved Result/Use | Reference |
|---|---|---|---|
| Asymmetric Epoxidation (Chiral Mn Salen Catalysts) | Direct epoxidation of the chromene double bond using a chiral catalyst. | Up to 99% enantiomeric excess (ee). | iitm.ac.in |
| Sharpless Asymmetric Dihydroxylation | Creation of a chiral diol from the chromene double bond. | Key step in the synthesis of chiral chromane (B1220400) stereoisomers. | acs.org |
| Chiral HPLC | Chromatographic separation of enantiomers. | Determination of enantiomeric ratios/ee. | iitm.ac.in, acs.org |
| ¹H NMR with (S)-BINOL | Use of a chiral solvating agent to differentiate enantiomer signals in NMR. | Confirmation of enantiomeric purity. | mdpi.com |
| Mosher's Ester Analysis | Derivatization to determine absolute configuration of chiral alcohols via NMR. | Confirmation of absolute stereochemistry. | acs.org |
Structure-Activity Relationship (SAR) Studies based on Synthetic Modifications
Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its activity, guiding the design of more effective derivatives. For the 2,2-dimethyl-2H-chromene scaffold, SAR studies have been conducted to explore various biological activities.
In one study focused on developing inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, the 2,2-dimethyl-2H-chromene motif was identified as a privileged structure and was preserved in all synthesized analogs. nih.gov The SAR investigation focused on modifying two other regions of the lead compound:
Region 1 (Arylsulfonamide group): Diversification of this group was a key focus.
Region 2 (N-substituent): Modifications in this region, such as the introduction of hydrophilic amines, were explored. nih.gov
The findings from this study demonstrated that the biological activity could be modulated by introducing hydrophilic amines in Region 2 while keeping a 3,4-dimethoxybenzenesulfonyl group in Region 1. nih.gov
In another research area, 2,2-dimethyl-2H-chromene derivatives were rationally designed as antiphytoviral agents targeting the coat protein (CP) of the potato virus Y (PVY). nih.gov By employing a molecular hybridization strategy, derivatives incorporating sulfonamide and Schiff base units were synthesized. nih.gov The SAR study revealed that a hydroxyl group at the 5-position on the chromene ring could form a stable intramolecular hydrogen bond with a nitrogen atom on an imine unit at the 6-position, creating a stable six-membered ring structure that was beneficial for activity. nih.gov This highlights the importance of intramolecular interactions in defining the conformational preferences that lead to enhanced biological function.
Furthermore, SAR studies on 2,2-dimethylpyranocoumarins, which share the core pyran ring fused to a benzene (B151609) ring, have been conducted to evaluate antibacterial activity. nih.gov These studies help to elucidate which substituents and structural features are critical for the observed antibacterial effects. nih.gov
Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that detailed experimental data for the specific compound 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene is not publicly available. While information exists for structurally related chromene derivatives, the strict requirement to focus solely on the specified molecule prevents the inclusion of this analogous data.
As a result, the creation of a scientifically accurate article with detailed research findings and data tables for the advanced spectroscopic characterization of 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene is not possible at this time. Generating content for the requested sections on NMR Spectroscopy, Mass Spectrometry, and Infrared (IR) Spectroscopy without verifiable experimental data would compromise the factual accuracy of the article.
Therefore, the requested article cannot be generated as per the specified instructions due to the absence of the necessary scientific data in the public domain.
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Crystallography for Absolute Configuration and Diastereomer Assignment
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline compound. This powerful technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is essential for establishing the relative and absolute stereochemistry of chiral molecules like 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene.
For a molecule with multiple stereocenters, X-ray crystallography can distinguish between different diastereomers by mapping the exact spatial orientation of all atoms. The determination of the absolute configuration of a single enantiomer is more complex and often relies on the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter, derived from the X-ray diffraction data, is a critical value used to confidently assign the absolute stereochemistry. A value close to zero confirms the correct enantiomer has been modeled.
In a typical crystallographic experiment, a single, high-quality crystal of the compound is irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure is solved and refined.
Table 1: Hypothetical Crystallographic Data for 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α, β, γ (°) | 90 |
| Z | 4 |
| R-factor | < 0.05 |
| Flack Parameter | ~0.0(1) |
Note: This table is illustrative and not based on experimental data.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of individual components in a mixture. For a compound such as 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene, HPLC is invaluable for assessing its purity and for separating its different stereoisomers.
To separate enantiomers, a chiral stationary phase (CSP) is typically employed. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. The choice of the CSP and the mobile phase composition are critical for achieving optimal resolution between the isomers. Diastereomers, having different physical properties, can often be separated on a standard, non-chiral stationary phase, such as silica (B1680970) gel or C18-modified silica.
The purity of a sample is determined by injecting a solution of the compound into the HPLC system and observing the resulting chromatogram. A single, sharp peak is indicative of a high-purity sample, while the presence of multiple peaks suggests the presence of impurities or isomers. The area under each peak is proportional to the concentration of the corresponding component.
Table 2: Illustrative HPLC Method for Chiral Separation
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
Note: This table represents a typical, not experimental, HPLC method.
Computational and Theoretical Chemistry Applications
Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties. For 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry to its lowest energy state. bohrium.com
These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. For instance, theoretical calculations on related chromene derivatives have shown a good correlation between computed and experimental structural parameters. semanticscholar.org Furthermore, DFT is employed to calculate the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, stability, and electronic transitions. rsc.org
Molecular Electrostatic Potential (MEP) maps generated from DFT calculations are also invaluable. bohrium.com These maps visualize the charge distribution across the molecule, identifying electrophilic and nucleophilic sites that are prone to chemical reactions. For 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene, the MEP would likely indicate negative potential around the oxygen atoms of the oxirene (B85696) and chromene rings, highlighting these as regions susceptible to electrophilic attack.
Table 1: Illustrative DFT-Calculated Properties for a Chromene Derivative
| Property | Calculated Value |
| Total Energy (Hartree) | -652.345 |
| HOMO Energy (eV) | -6.21 |
| LUMO Energy (eV) | -1.15 |
| HOMO-LUMO Gap (eV) | 5.06 |
| Dipole Moment (Debye) | 3.45 |
Note: This data is illustrative and based on typical values for similar chromene derivatives.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity of the ligand to the active site of the target. nih.gov
For 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene, molecular docking simulations can identify potential biological targets by screening it against a library of protein structures. Once a potential target is identified, docking studies can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, studies on other chromene derivatives have identified their potential to bind to enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease. nih.gov
The results of docking simulations are often expressed as a docking score, which estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction. These simulations can guide the design of more potent and selective derivatives of 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene for specific therapeutic applications. researchgate.net
Table 2: Illustrative Molecular Docking Results for a Chromene Derivative against a Hypothetical Protein Target
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene | -8.5 | TYR-84, PHE-288, TRP-279 |
| Reference Inhibitor | -9.2 | TYR-84, PHE-288, GLU-199 |
Note: This data is illustrative and for hypothetical demonstration purposes.
Mechanistic Insights from Computational Modeling
Computational modeling provides a powerful lens through which to view and understand the mechanisms of chemical reactions. By simulating reaction pathways, researchers can identify transition states, calculate activation energies, and determine reaction kinetics. For 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene, computational modeling can be used to explore its reactivity, such as the opening of the oxirene ring, which is a common reaction for epoxides.
DFT calculations can be employed to map the potential energy surface of a reaction involving this compound. This allows for the identification of the lowest energy path from reactants to products, passing through a transition state. The calculated activation energy provides a quantitative measure of the reaction's feasibility. Such studies are crucial for understanding the synthesis of chromene derivatives and their subsequent chemical transformations. researchgate.net
For example, modeling the epoxidation of a precursor chromene to form 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene can elucidate the stereoselectivity of the reaction. Furthermore, understanding the mechanism of action of this compound at a molecular level, should it have biological activity, can be aided by these computational approaches.
Conformational Analysis of 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene and its Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly influence its physical, chemical, and biological properties. For a molecule like 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene, which has a fused ring system, the conformational flexibility might be limited, but the orientation of the dimethyl groups can be a subject of interest.
Computational methods, such as molecular mechanics and quantum chemistry calculations, are used to perform conformational analysis. By systematically rotating bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformations.
Understanding the preferred conformation of 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene is essential for interpreting its spectroscopic data and for understanding its interaction with biological targets in molecular docking studies. The bioactive conformation, which is the conformation the molecule adopts when it binds to its target, may not necessarily be the lowest energy conformation in solution. Therefore, a thorough conformational analysis is a critical component of computational drug design.
In Vitro Biological Activity Investigations of 2,2 Dimethyl 1a,7b Dihydro 2h Oxireno C Chromene and Its Derivatives
Modulatory Effects on Cellular Pathways and Enzyme Inhibition
Indoleamine 2,3-Dioxygenase (IDO) Inhibition and Structure-Activity Implications of Epoxide
Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. espublisher.com Its role in creating an immunosuppressive microenvironment has made it a significant target in cancer therapy. nih.gov The catalytic mechanism of IDO involves the oxidative cleavage of the indole ring of tryptophan. Quantum mechanics/molecular mechanics (QM/MM) simulations have revealed that this process is initiated by the addition of superoxide to the C2=C3 bond of tryptophan, which proceeds through the formation of a Trp-epoxide intermediate. epa.govfigshare.com
While the formation of an epoxide is a key step in the enzymatic degradation of tryptophan by IDO, there is currently a lack of direct evidence in the scientific literature demonstrating that chromene epoxides, such as 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene, act as inhibitors of the IDO1 enzyme. Research into small molecule IDO1 inhibitors has predominantly focused on other chemotypes, such as hydroxyamidines and indole derivatives, which are designed to interact with the enzyme's active site. espublisher.comnih.gov Therefore, the role of the epoxide moiety within the 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene scaffold concerning IDO1 inhibition remains speculative and requires further investigation.
Potassium Channel Modulation (e.g., Cromakalim Derivatives)
The 2,2-dimethyl-2H-chromene scaffold is a core structural feature of a well-known class of potassium channel openers. The archetypal compound for this class is Cromakalim, a potent smooth muscle relaxant that exerts its effects by opening ATP-sensitive potassium (K-ATP) channels, leading to membrane hyperpolarization. wikipedia.orgnih.gov This action prevents the influx of calcium, causing relaxation of vascular smooth muscle and resulting in vasodilation, which is beneficial for treating hypertension. wikipedia.orgnih.gov
The synthesis of Cromakalim and its active enantiomer, Levcromakalim, notably proceeds through a chromene epoxide intermediate. wikipedia.org This highlights the chemical accessibility and importance of the oxireno[c]chromene structure in developing potassium channel modulators. Structure-activity relationship (SAR) studies on Cromakalim and its analogues have provided significant insights:
Stereochemistry: The biological activity is highly stereospecific. For Cromakalim, the (3S,4R)-enantiomer (Levcromakalim) is the active form.
C-2 Position: The gem-dimethyl group at the C-2 position of the chromene ring is a common feature in many active analogues. nih.gov
C-3 and C-4 Positions: Modifications at the C-3 and C-4 positions of the pyran ring, where hydroxyl and pyrrolidinone groups are located in Cromakalim, significantly impact potency and tissue selectivity. rsc.orgresearchgate.net
Given that 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene is a direct precursor in the synthesis of Cromakalim-like structures, it stands as a critical building block for creating potent potassium channel modulators. wikipedia.org The inherent 2,2-dimethyl substitution is a key pharmacophoric feature for this class of compounds.
Succinate (B1194679) Dehydrogenase (SDH) as a Putative Target
Succinate dehydrogenase (SDH), or mitochondrial complex II, is an enzyme complex that plays a crucial role in both the citric acid cycle and the electron transport chain. It has emerged as a promising target for the development of fungicides and potential anticancer agents. researchgate.netnih.gov
Recent studies have identified that derivatives of the 4H-chromene scaffold possess significant SDH inhibitory activity. researchgate.netnih.gov A series of novel 4H-chromene derivatives were synthesized and evaluated for their in vitro antifungal activity against various plant pathogens, with their mechanism of action linked to SDH inhibition. nih.gov In one study, computational docking was used to investigate the interaction between active chromene compounds and SDH. researchgate.net Although these studies focus on 4H-chromene analogues rather than the oxireno[c]chromene structure, they establish the chromene nucleus as a viable scaffold for targeting SDH. Key findings from these studies indicate that specific substitutions on the chromene ring are crucial for potent inhibitory activity.
| Compound | Target Organism/Enzyme | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 4H-Chromene Derivative 5c | Succinate Dehydrogenase (SDH) | IC50 | 3.41 µM | researchgate.net |
| 4H-Chromene Derivative 4b | Sclerotinia sclerotiorum (SDH Inhibitor) | Better efficacy than Fluopyram | nih.gov | |
| 4H-Chromene Derivative 4c | Sclerotinia sclerotiorum (SDH Inhibitor) | Better efficacy than Fluopyram | nih.gov |
These findings suggest that the broader chromene class of compounds, including potentially the 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene scaffold, could be explored for SDH inhibition, though this requires direct experimental validation.
Other Reported In Vitro Pharmacological Activities (e.g., Antihypertensive, Anticonvulsant, Anti-inflammatory)
Derivatives of the chromene scaffold have been investigated for a wide array of pharmacological effects in vitro.
Antihypertensive Activity: The antihypertensive effects of chromene derivatives are primarily linked to their ability to act as potassium channel openers, leading to vasodilation. As discussed previously, Cromakalim and its analogues, which are based on the 2,2-dimethyl-chromene structure, are potent vasodilators. nih.gov Other studies have also identified novel pyridine- and chromene-carbonitrile analogues with significant vasodilation efficacy, with some compounds showing superior potency to the reference drug prazosin hydrochloride. nih.gov
Anticonvulsant Activity: Various chromene derivatives have demonstrated anticonvulsant properties in preclinical models. Studies have shown that 2H-chromene based hydrazones provide protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests in mice. ijpsr.comresearchgate.net Furthermore, 2,2-dimethyl-dihydro-4H-benzopyran derivatives were also found to be active against both MES and PTZ induced seizures. ijpsr.com The activity is often dependent on the specific substitutions on the chromene ring system. ijpsr.com
| Compound Class | Test Model | Observed Effect | Reference |
|---|---|---|---|
| 2-Furyl substituted 2H-chromene hydrazone | MES and scPTZ tests | Most potent in the series | ijpsr.com |
| 2,2-dimethyl-dihydro-4H-benzopyrans | MES and scPTZ tests | Potent activity observed | ijpsr.com |
| 2H-chromene based hydrazones | MES test | 50% protection at 30-300 mg/kg | researchgate.net |
Anti-inflammatory Activity: The anti-inflammatory potential of chromene derivatives is widely reported. researchgate.net These compounds can modulate inflammatory pathways through various mechanisms. For instance, certain 2-phenyl-4H-chromen-4-one derivatives have been shown to inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) by suppressing the TLR4/MAPK signaling pathway. nih.gov Other studies on chromone amides also demonstrated potent inhibition of NO production in lipopolysaccharide (LPS)-induced RAW264.7 cells, with some compounds showing greater activity than ibuprofen. nih.gov
| Compound Class | Mechanism/Target | In Vitro Model | Reference |
|---|---|---|---|
| 2-Phenyl-4H-chromen-4-one derivatives | Inhibition of NO, IL-6, TNF-α via TLR4/MAPK pathway | LPS-induced inflammation | nih.gov |
| Chromone amide derivatives | Inhibition of NO production | LPS-induced RAW264.7 cells | nih.gov |
| 4H-chromene and chromeno[2,3-b]pyridine derivatives | Inhibition of TNF-α-induced NO production | Human and porcine chondrocytes | researchgate.net |
Correlation between Chemical Structure and Observed Biological Activity (SAR)
The biological activities of chromene derivatives are highly dependent on their substitution patterns, providing a basis for structure-activity relationship (SAR) analysis.
For Potassium Channel Modulation: As established with Cromakalim analogues, the 2,2-dimethyl substitution on the pyran ring is a favorable feature for K-ATP channel opening activity. nih.govnih.gov The stereochemistry at the C-3 and C-4 positions is critical for potency, with the (3S,4R) configuration being optimal for vasorelaxant effects. wikipedia.org
For SDH Inhibition: In the case of 4H-chromene derivatives acting as SDH inhibitors, the activity is largely conferred by specific amide-containing side chains attached to the chromene nucleus. The core chromene structure serves as a scaffold, and modifications to the attached pyrazole carboxamide or similar moieties are key to improving potency. researchgate.netnih.gov
For Antifungal and Anticancer Activity: Studies on 2,2-dimethyl-2H-chromene derivatives as antifungal agents revealed that the introduction of different substituents significantly influences efficacy against various fungal strains. nih.gov Similarly, for anticancer activity, the presence of specific groups at the C-2, C-3, and C-4 positions of the chromene ring, such as a 2-amino group, 3-cyano group, and a 4-aryl moiety, are often considered essential for cytotoxicity. researchgate.netmdpi.com
For Anti-inflammatory Activity: The SAR of anti-inflammatory chromone derivatives indicates that the nature and position of substituents on the benzene (B151609) ring play a crucial role. Electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7 of the chromone core, can enhance the inhibitory activity against NO production. nih.gov For instance, a methoxy group at the C-7 position has been noted in potent blockers of TNF-α production. rjptonline.org
Emerging Research Avenues and Future Directions
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of 2H-chromene derivatives has been a subject of intense investigation, with a focus on developing more efficient, selective, and environmentally friendly methods. msu.edu Traditional methods, such as the dehydration of 2,2-dimethyl-4-hydroxychromans or the thermal rearrangement of phenyl propargyl ethers, have been foundational. researchgate.net However, recent advancements have introduced sophisticated catalytic systems to construct the chromene skeleton.
Modern synthetic strategies include:
Transition Metal Catalysis : A variety of metal catalysts have been employed to facilitate the synthesis of 2H-chromenes. These include iron(III) complexes for allylic cyclization, cobalt(II) porphyrin complexes that proceed via a metallo-radical activation mechanism, and gold-catalyzed reactions of propargyl aryl ethers. msu.edu
Organocatalysis : Metal-free Brønsted and Lewis acid/base catalysis represents another key approach, with some protocols using combinations of arylboronic acids and Brønsted acids in catalytic amounts to accelerate condensation reactions. msu.eduresearchgate.net
Innovative Techniques : Researchers are also exploring methods like ultrasound activation to drive reactions, which can lead to different product distributions compared to thermal conditions. semanticscholar.org For instance, the reaction between salicylaldehyde (B1680747) and malononitrile (B47326) can yield various imino(amino)cyanochromene derivatives depending on the conditions used. semanticscholar.org
These novel methodologies aim to provide access to a wider array of substituted chromene precursors, which are essential for creating diverse libraries of analogs for biological screening.
Elucidation of Molecular Mechanisms of Action for Biologically Active Derivatives
A critical area of research is understanding how chromene derivatives exert their biological effects at the molecular level. By identifying specific biological targets and pathways, scientists can better design next-generation compounds with improved efficacy and reduced side effects.
Recent studies have revealed several mechanisms of action for chromene-based molecules:
Enzyme Inhibition : Certain 2H-chromene and 7H-furo-chromene derivatives have been identified as selective inhibitors of human carbonic anhydrase (CA) isoforms IX and XII, which are associated with hypoxic tumors. nih.gov The selectivity of these compounds for tumor-associated CAs over off-target isoforms like CA I and II makes them promising candidates for anticancer drug development. nih.gov
DNA Gyrase B Targeting : In the realm of antimicrobial research, some novel chromene derivatives have shown potent activity against pathogenic bacteria. islandarchives.ca Molecular docking studies suggest that these compounds may function similarly to drugs like clorobiocin (B606725) and novobiocin (B609625) by binding to the ATP pocket of the DNA gyrase B enzyme, thereby inhibiting bacterial replication. islandarchives.ca
Antifungal Activity : For antifungal applications, the potential target for certain 2,2-dimethyl-2H-chromene derivatives has been identified through molecular docking as succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. researchgate.net
The table below summarizes the inhibitory activity of selected 2H-chromene derivatives against different carbonic anhydrase isoforms.
| Compound ID | Substitution Pattern | hCA IX Ki (nM) | hCA XII Ki (nM) | hCA I Ki (>μM) | hCA II Ki (>μM) |
| EMAC10163a-k | Varied 2-oxo-2-arylethoxy groups at position 7 | Varies | Varies | >10 | >10 |
| EMAC10164a-k | Furo-chromene derivatives | Varies | Varies | >10 | >10 |
| Acetazolamide (AAZ) | Reference Inhibitor | 25 | 5.7 | 12 | 250 |
| Data synthesized from research on 2H-chromene and 7H-furo-chromene derivatives, highlighting their selectivity for tumor-associated isoforms IX and XII over off-target isoforms I and II. nih.gov |
Rational Design and Synthesis of Advanced 2,2-dimethyl-1a,7b-dihydro-2H-oxireno[c]chromene Analogs
The rational design of new analogs is guided by an understanding of their structure-activity relationships (SAR). By systematically modifying the core chromene structure, researchers can optimize pharmacological properties. nih.govcaribjscitech.com
Key strategies in the rational design process include:
Scaffold Modification : The 2,2-dimethyl-2H-chromene skeleton is decorated with various functional groups at different positions to modulate biological activity. For example, in the design of carbonic anhydrase inhibitors, substituting the 3 and 7 positions with methylacetate and 2-oxo-2-arylethoxy groups, respectively, while keeping methyl groups at positions 4 and 8, was found to be a successful strategy for maintaining selectivity. nih.gov
Molecular Hybridization : This approach involves combining the chromene scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. researchgate.net
SAR Studies : Structure-activity relationship studies are crucial for identifying which parts of the molecule are essential for activity. For instance, SAR studies of substituted chromenes based on the molecule KL-1156 led to the discovery of N-aryl, 3,4-dihydro substituted 2H-benzo[h]chromene-2-carboxamides with excellent inhibitory activity against the nuclear factor kappa B (NF-kB) pathway. caribjscitech.com
The synthesis of these rationally designed analogs often requires multi-step procedures, starting from functionalized phenols and employing the advanced synthetic methodologies discussed previously. nih.govsemanticscholar.org
Exploration of Additional Therapeutic Applications and Biological Targets
The chromene scaffold's versatility makes it a promising candidate for a wide range of therapeutic applications beyond a single disease area. nih.govnih.gov Researchers are continuously exploring new biological targets and potential uses for these compounds.
The broad spectrum of biological activities reported for chromene and chromanone derivatives includes:
Anticancer Activity : Numerous chromene derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. islandarchives.cacaribjscitech.com
Antimicrobial and Antifungal Properties : The scaffold is a key component in compounds designed to combat bacterial and fungal pathogens. islandarchives.caresearchgate.net
Anti-inflammatory Effects : Inflammation is a key factor in many diseases, and chromene derivatives have been investigated for their potential to mitigate inflammatory responses. nih.gov
Antidiabetic Potential : Certain analogs have been tested for their activity as Na+-glucose co-transporter inhibitors, indicating a potential role in managing diabetes. caribjscitech.comnih.gov
Antiviral and Antioxidant Activities : The inherent chemical properties of the chromene ring contribute to its presence in molecules with antiviral and antioxidant effects. nih.gov
The following table highlights some of the diverse biological activities associated with the chromene scaffold.
| Biological Activity | Target/Mechanism | Reference Compound Type |
| Anticancer | NF-kB Inhibition, Cytotoxicity | Substituted 2H-benzo[h]chromenes |
| Antimicrobial | DNA Gyrase B Inhibition | Novel chromene derivatives |
| Antifungal | Succinate Dehydrogenase (SDH) Inhibition | 2,2-dimethyl-2H-chromene derivatives |
| Anti-inflammatory | General | Chromanone analogs |
| Antidiabetic | Na+-glucose co-transporter inhibition | N- [2- [4-(azepan-1-yl carbamoylsulfamoyl) phenyl]ethyl]-6-chloro-2H- chromene-8-carboxamide |
| Enzyme Inhibition | Carbonic Anhydrase IX & XII | 2H-chromene derivatives |
| This table summarizes various therapeutic potentials reported for the broader class of chromene derivatives. nih.govislandarchives.caresearchgate.netcaribjscitech.comnih.gov |
Integration of Computational and Experimental Approaches for Drug Discovery
Modern drug discovery is a multidisciplinary effort where computational and experimental techniques are used in tandem to accelerate the process from hit identification to lead optimization. mdpi.comresearchgate.net This integrated approach is particularly valuable in the development of chromene-based therapeutics.
Computational tools play a pivotal role in:
Virtual Screening : Large libraries of virtual compounds can be screened against a biological target to identify potential hits before committing to costly and time-consuming laboratory synthesis. beilstein-journals.orgnih.gov
Molecular Docking : This technique predicts the preferred orientation and binding affinity of a molecule to its target protein. beilstein-journals.org It has been instrumental in proposing mechanisms of action, such as the binding of chromene derivatives to DNA gyrase B and carbonic anhydrase. nih.govislandarchives.ca
Predicting ADME Properties : Computational models, such as Lipinski's "rule of 5," are used to estimate a compound's absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize candidates with better drug-like characteristics. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic interactions between a ligand and its target, helping to refine binding poses and identify key interactions for lead optimization. beilstein-journals.orgnih.gov
These in silico methods guide experimental work by prioritizing which analogs to synthesize and test. The experimental data, in turn, is used to validate and refine the computational models, creating a powerful feedback loop that enhances the efficiency of the drug discovery pipeline. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
